Cas no 1628029-03-7 (UV-Tracer azide NHS ester)

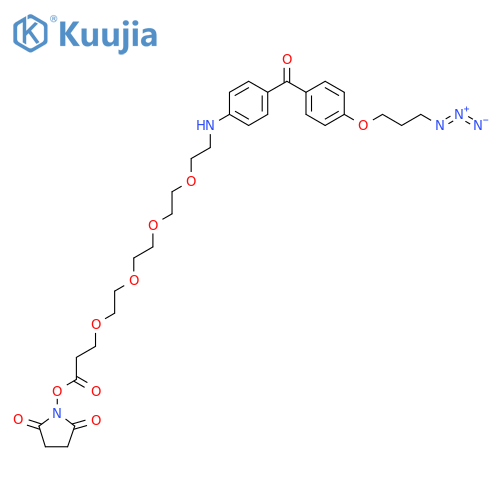

UV-Tracer azide NHS ester structure

商品名:UV-Tracer azide NHS ester

CAS番号:1628029-03-7

MF:C31H39N5O10

メガワット:641.668868303299

CID:5036986

UV-Tracer azide NHS ester 化学的及び物理的性質

名前と識別子

-

- UV-Tracer azide NHS ester

-

- インチ: 1S/C31H39N5O10/c32-35-34-13-1-15-45-27-8-4-25(5-9-27)31(40)24-2-6-26(7-3-24)33-14-17-42-19-21-44-23-22-43-20-18-41-16-12-30(39)46-36-28(37)10-11-29(36)38/h2-9,33H,1,10-23H2

- InChIKey: HRJSCOWKXVSKBF-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(OCCCN=[N+]=[N-])=CC=1)(C1C=CC(NCCOCCOCCOCCOCCC(=O)ON2C(CCC2=O)=O)=CC=1)=O

UV-Tracer azide NHS ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BUV-3-25mg |

UV-Tracer azide NHS ester |

1628029-03-7 | >95.00% | 25mg |

¥4300.0 | 2023-09-19 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BUV-3-5mg |

UV-Tracer azide NHS ester |

1628029-03-7 | >95.00% | 5mg |

¥2100.0 | 2023-09-19 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BUV-3-10mg |

UV-Tracer azide NHS ester |

1628029-03-7 | >95.00% | 10mg |

¥3000.0 | 2023-09-19 |

UV-Tracer azide NHS ester 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

1628029-03-7 (UV-Tracer azide NHS ester) 関連製品

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬